molecular formula C20H26N4O2 B6081419 [3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone

[3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone

Cat. No.: B6081419
M. Wt: 354.4 g/mol
InChI Key: IMUUHCYSSBLMAV-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal or biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-[6-(2-pyridin-4-ylethylamino)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-15-17-3-2-12-24(14-17)20(25)18-4-5-19(23-13-18)22-11-8-16-6-9-21-10-7-16/h4-7,9-10,13,17H,2-3,8,11-12,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUHCYSSBLMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)C2=CN=C(C=C2)NCCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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